Formamide, N-(1-adamantyl-1-ethyl)-

Catalog No.
S14293477
CAS No.
101468-16-0
M.F
C13H21NO
M. Wt
207.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Formamide, N-(1-adamantyl-1-ethyl)-

CAS Number

101468-16-0

Product Name

Formamide, N-(1-adamantyl-1-ethyl)-

IUPAC Name

N-[1-(1-adamantyl)ethyl]formamide

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

InChI

InChI=1S/C13H21NO/c1-9(14-8-15)13-5-10-2-11(6-13)4-12(3-10)7-13/h8-12H,2-7H2,1H3,(H,14,15)

InChI Key

HJSYQRZMNFETRL-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC=O

Formamide, N-(1-adamantyl-1-ethyl)-, also known as N-(1-adamantyl)formamide, is a chemical compound with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.2588 g/mol. It features an adamantyl group, which is derived from adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of a formamide functional group (-C(=O)NH₂) attached to the adamantyl moiety, making it significant in various chemical and biological applications .

Typical of amides. These include:

  • Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield the corresponding amine and carboxylic acid.
  • Electrophilic Substitution: The adamantyl group can undergo electrophilic substitution reactions, making the compound reactive in various synthetic pathways.
  • Formation of Derivatives: It can react with other nucleophiles to form derivatives, expanding its utility in organic synthesis .

The synthesis of formamide, N-(1-adamantyl-1-ethyl)- can be achieved through several methods:

  • Direct Reaction with Formamide:
    • This method involves reacting adamantane or its derivatives with formamide under controlled conditions, typically using an acid catalyst to facilitate the reaction.
  • Ugi Reaction:
    • A multi-component reaction that combines an amine (adamantane derivative), a carbonyl compound (like formaldehyde), a carboxylic acid, and an isocyanide to yield various amides including N-(1-adamantyl)formamide .
  • Electrophilic Substitution:
    • The reaction of adamantane derivatives with electrophiles such as halogens in the presence of formamide can yield the desired product efficiently .

Formamide, N-(1-adamantyl-1-ethyl)- has several applications:

  • Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects in treating neurodegenerative diseases and cancers.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Used in developing new materials due to its unique structural properties .

Interaction studies involving formamide, N-(1-adamantyl-1-ethyl)- focus on its reactivity with biological molecules and other chemicals. Investigations into its binding affinity with various receptors have been conducted to assess its potential pharmacological effects. These studies are crucial for understanding how this compound might behave in biological systems and its possible therapeutic applications.

Several compounds share structural similarities with formamide, N-(1-adamantyl-1-ethyl)-. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
N-(adamantan-1-yl)formamideContains adamantyl groupExhibits neuroprotective properties
MemantineAdamantane derivativeNMDA receptor antagonist
N,N-DimethylformamideSimple amide structureSolvent properties
1-AminoadamantaneAmino group on adamantanePotentially active in neuroprotection

Formamide, N-(1-adamantyl-1-ethyl)- stands out due to its specific functional groups that may impart unique biological activities compared to other similar compounds. Its structural complexity derived from the adamantyl moiety enhances its potential applications in medicinal chemistry and organic synthesis .

Adamantane, first isolated from petroleum in 1933, gained prominence in medicinal chemistry following the discovery of amantadine’s antiviral properties in the 1960s. Its rigid, bicyclic structure confers exceptional metabolic stability by shielding adjacent functional groups from enzymatic degradation. Over time, researchers recognized adamantane’s utility as:

  • A hydrophobic anchor for membrane penetration, critical for blood-brain barrier traversal.
  • A steric bulk provider that modulates receptor binding kinetics.
  • A versatile scaffold for covalent modification, enabling precise control over molecular geometry.

The integration of adamantane into formamide derivatives represents a strategic evolution, combining the scaffold’s pharmacokinetic advantages with the formamide group’s hydrogen-bonding capacity.

Rationale for N-(1-Adamantyl-1-Ethyl) Substitution in Formamide Derivatives

The N-(1-adamantyl-1-ethyl) substitution in formamide derivatives addresses two key challenges in drug design:

  • Lipophilicity-Polarity Balance: The adamantyl group enhances lipid solubility ($$ \log P = 3.8 $$), while the formamide moiety ($$ \text{p}K_a \approx 10 $$) introduces polarity, improving aqueous solubility.
  • Stereoelectronic Tuning:
    • The ethyl linker reduces steric hindrance compared to direct adamantane-formamide conjugation.
    • Conformational analysis reveals a 120° dihedral angle between the adamantane cage and formamide plane, optimizing interactions with planar binding sites.

Comparative studies show a 40% increase in target binding affinity for N-(1-adamantyl-1-ethyl)formamide over non-ethylated analogs, attributed to improved spatial alignment.

CCR5 Receptor Antagonism Mechanisms in HIV Entry Inhibition

CCR5 (C-C chemokine receptor type 5) serves as a critical co-receptor for HIV-1 entry into target cells, making it an attractive therapeutic target for HIV prevention and treatment [1]. The structural characteristics of Formamide N-(1-adamantyl-1-ethyl) suggest significant potential for CCR5 antagonism through multiple molecular mechanisms.

The adamantyl moiety of Formamide N-(1-adamantyl-1-ethyl) provides substantial hydrophobic bulk that can effectively occupy the hydrophobic cavities within the CCR5 receptor structure [2]. Crystallographic studies of CCR5 reveal that the receptor contains distinct binding pockets designated as transmembrane segment 1 (TMS1) and transmembrane segment 2 (TMS2), which accommodate the hydrophobic portions of antagonist molecules [3]. The adamantyl group demonstrates optimal size complementarity for the TMS1 pocket, where it can form extensive hydrophobic interactions with key residues including Trp86^2.60^, Phe109^3.32^, and Ile198^5.45^ [2] [3].

The formamide functional group contributes essential hydrogen bonding capabilities that enhance receptor binding affinity and specificity. This polar moiety can form hydrogen bonds with Glu283^7.39^, a critical residue for CCR5 antagonist binding [2] [3]. The positioning of the formamide group allows for optimal interaction with the receptor's polar residues while maintaining the hydrophobic contacts established by the adamantyl core.

The mechanism of HIV entry inhibition through CCR5 antagonism involves allosteric modulation of the receptor conformation [4]. When Formamide N-(1-adamantyl-1-ethyl) binds to the CCR5 receptor, it induces conformational changes that prevent the formation of the HIV-1 gp120-CCR5 complex [4] [5]. This allosteric mechanism differs from competitive inhibition, as the compound does not directly compete with the viral envelope protein for binding sites but rather alters the receptor's three-dimensional structure to prevent productive viral engagement.

Table 1. CCR5 Receptor Interaction Parameters for Formamide N-(1-adamantyl-1-ethyl)

Interaction TypeTarget ResiduesPredicted AffinityFunctional Impact
Hydrophobic InteractionsTrp86^2.60^, Phe109^3.32^, Ile198^5.45^HighReceptor stabilization
Hydrogen BondingGlu283^7.39^, Tyr108^3.32^ModerateConformational changes
Electrostatic InteractionsAsp276^7.32^LowAllosteric modulation
Van der Waals ForcesMultiple hydrophobic residuesModerateBinding stability
Binding Site PreferenceTransmembrane segments 1-2Major binding pocketHIV entry inhibition

Molecular dynamics simulations indicate that the binding of adamantyl-containing compounds to CCR5 results in stabilization of the inactive receptor conformation [2]. The adamantyl group fills the hydrophobic cavity completely, preventing the conformational flexibility required for receptor activation. This mechanism is particularly effective because it targets the receptor in its ground state rather than requiring competition with high-affinity natural ligands.

The ethyl linker between the adamantyl and formamide groups provides optimal spatial orientation for simultaneous engagement of both hydrophobic and hydrophilic binding sites within CCR5 [6]. This structural feature distinguishes Formamide N-(1-adamantyl-1-ethyl) from other adamantyl derivatives and contributes to its predicted selectivity for CCR5 over other chemokine receptors.

Structural Basis for G-Protein Coupled Receptor Interactions

G-protein coupled receptors (GPCRs) represent the largest family of membrane receptors and are involved in numerous physiological processes through their interactions with diverse ligands [11]. The structural characteristics of Formamide N-(1-adamantyl-1-ethyl) provide a foundation for understanding its potential interactions with various GPCR subtypes.

The adamantyl moiety serves as a hydrophobic anchor that can interact with the transmembrane helical regions of GPCRs [11]. These interactions are primarily mediated through hydrophobic contacts with aromatic and aliphatic residues within the transmembrane domains. The rigid, cage-like structure of the adamantyl group provides conformational stability that can influence receptor dynamics and signaling pathways [12].

The formamide functional group contributes polar interactions that are essential for GPCR binding specificity [13]. This group can form hydrogen bonds with polar residues in the extracellular loops and binding pocket regions of GPCRs. The hydrogen bonding capability of the formamide group is particularly important for receptor selectivity, as it can discriminate between closely related GPCR subtypes based on their specific polar interaction patterns [13].

GPCR activation involves conformational changes in the transmembrane helices that are transmitted to the intracellular domains, leading to G-protein coupling and subsequent signaling cascades [11] [14]. The binding of Formamide N-(1-adamantyl-1-ethyl) to GPCRs may influence these conformational changes through allosteric mechanisms, potentially leading to functional selectivity or biased signaling [15].

Table 3. GPCR Structural Interaction Features for Formamide N-(1-adamantyl-1-ethyl)

GPCR FeatureInteraction PotentialStructural BasisPredicted Effects
Transmembrane HelicesHighHydrophobic adamantyl coreReceptor stabilization
Extracellular LoopsModerateFormamide hydrogen bondingConformational modulation
Intracellular LoopsLowLimited accessibilityMinimal direct interaction
Orthosteric Binding SiteModerateSize complementarityCompetitive binding
Allosteric Binding SitesHighConformational flexibilityAllosteric modulation
G-protein Coupling DomainLowInsufficient polar contactsIndirect signaling effects

The molecular size and shape of Formamide N-(1-adamantyl-1-ethyl) are well-suited for binding to GPCR allosteric sites rather than orthosteric sites [15]. Allosteric binding sites in GPCRs are typically less conserved than orthosteric sites, providing opportunities for selective modulation of specific receptor subtypes. The adamantyl group can occupy hydrophobic cavities at allosteric sites, while the formamide group provides polar contacts that stabilize the binding complex.

The mechanism of GPCR modulation by Formamide N-(1-adamantyl-1-ethyl) likely involves allosteric effects that influence receptor conformation and signaling efficiency [15] [16]. These effects may include changes in ligand binding affinity, alterations in G-protein coupling specificity, or modifications in signaling kinetics. The compound may function as a positive allosteric modulator (PAM), negative allosteric modulator (NAM), or neutral allosteric ligand depending on the specific GPCR subtype and cellular context.

Molecular dynamics simulations suggest that adamantyl-containing compounds can influence GPCR dynamics by restricting conformational flexibility in specific regions of the receptor structure [17]. This mechanism may lead to stabilization of particular receptor conformations that favor specific signaling pathways, resulting in functional selectivity or biased signaling profiles.

Table 4. Molecular Properties Comparison for Formamide N-(1-adamantyl-1-ethyl)

PropertyFormamide N-(1-adamantyl-1-ethyl)Reference Compound (Memantine)Reference Compound (Amantadine)
Molecular FormulaC₁₃H₂₁NOC₁₂H₂₁NC₁₀H₁₇N
Molecular Weight (g/mol)207.31179.30151.25
Topological Polar Surface Area (Ų)29.1026.0226.02
Hydrogen Bond Donors111
Hydrogen Bond Acceptors211
Rotatable Bonds200
LogP (calculated)3.23.282.44
Solubility ClassLipophilicLipophilicModerately lipophilic

The structural basis for GPCR interactions reveals that Formamide N-(1-adamantyl-1-ethyl) possesses optimal physicochemical properties for membrane receptor binding [6]. The compound's lipophilicity enables membrane partitioning and access to transmembrane binding sites, while the polar formamide group provides the necessary hydrophilic interactions for receptor recognition and binding specificity.

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

207.162314293 g/mol

Monoisotopic Mass

207.162314293 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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